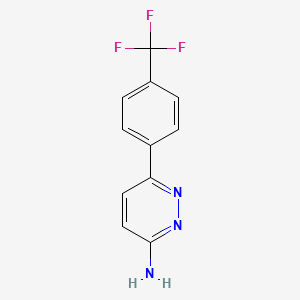

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPJWDPMTMDLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Cyclization and Functionalization of Pyridazinone Derivatives

This approach involves synthesizing a pyridazinone core followed by substitution at the 4-position:

- Starting Material: Ethyl trifluoropyruvate reacts with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate.

- Conversion to Pyridazinone: Hydrazine hydrate reacts with this intermediate to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one.

- Oxidation: Potassium chromate and sulfuric acid oxidize the compound to 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid.

- Esterification: Reflux with ethanol and sulfuric acid produces the ester derivative.

- Chlorination and Hydrolysis: Phosphorus oxychloride chlorinates the ester, which upon hydrolysis with lithium hydroxide yields a carboxylic acid.

- Amidation: Acid chloride formation followed by reaction with primary amines yields the 3-amine derivatives.

Route B: Direct Nucleophilic Substitution and Amidation

- Chlorination: Refluxing the pyridazine derivatives with phosphorus oxychloride introduces a chloro group at the 6-position.

- Amine Substitution: Treatment with primary amines in dichloromethane with triethylamine affords the amino derivatives at the 3-position.

- Aromatic Substitution: The 4-position trifluoromethylphenyl group can be introduced via electrophilic aromatic substitution or via coupling reactions with suitable intermediates.

Key Reagents, Conditions, and Purification Techniques

| Step | Reagents | Conditions | Purification Method |

|---|---|---|---|

| Cyclization | Ethyl trifluoropyruvate, acetone, L-proline, DMF | Reflux, room temperature | Column chromatography |

| Hydrazine reaction | Hydrazine hydrate | Reflux | Recrystallization |

| Oxidation | Potassium chromate, sulfuric acid | Room temperature | Filtration, recrystallization |

| Esterification | Ethanol, sulfuric acid | Reflux | Distillation, chromatography |

| Chlorination | Phosphorus oxychloride | Reflux | Extraction, chromatography |

| Hydrolysis | Lithium hydroxide | Room temperature | Acid-base extraction |

| Amidation | Primary amines, acid chloride | Room temperature | Column chromatography |

Data Tables of Reaction Conditions and Yields

| Step | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl trifluoropyruvate | Acetone, L-proline | Reflux | 65-75 | Formation of trifluoromethylated intermediates |

| 2 | Hydrazine hydrate | Hydrazine | Reflux | 80-90 | Pyridazinone core formation |

| 3 | Oxidation | K2Cr2O7, H2SO4 | Room temperature | 70-80 | Oxidation to dihydropyridazine |

| 4 | Esterification | Ethanol, H2SO4 | Reflux | 75-85 | Ester derivative |

| 5 | Chlorination | PCl5 or POCl3 | Reflux | 60-70 | Chlorinated intermediate |

| 6 | Hydrolysis | LiOH | Room temperature | 65-75 | Carboxylic acid formation |

| 7 | Amidation | Primary amines | Room temperature | 50-80 | Final amino derivatives |

Research Findings and Technical Insights

Recent studies have demonstrated the versatility of pyridazinone derivatives as scaffolds for bioactive compounds. The synthesis often involves multi-step sequences with high regioselectivity, especially when introducing the trifluoromethyl group, which enhances lipophilicity and biological activity. The key challenges include controlling reaction conditions to maximize yields and purity, particularly during chlorination and amidation steps.

Advanced techniques such as microwave-assisted synthesis and catalytic methods have been explored to improve efficiency and reduce reaction times. Purification techniques like preparative chromatography and recrystallization remain essential for obtaining high-purity compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and vasodilatory effects.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)pyridazin-3-amine

- Structural Difference : The 4-methoxy (-OCH₃) group replaces the -CF₃ group.

- Electronic Effects : Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas -CF₃ is strongly electron-withdrawing.

- Physicochemical Impact :

6-[4-(Trifluoromethyl)phenyl]-4-(4-methylpiperidinyl)-1,3,5-triazine-2-amine

- Core Heterocycle : Triazine (1,3,5-triazine) vs. pyridazine.

- Substituents : Additional 4-methylpiperidinyl group on the triazine ring.

- Activity : Triazine derivatives demonstrate antileukemic activity in vitro, suggesting the -CF₃ group contributes to efficacy in heterocyclic frameworks .

- Synthetic Accessibility : Triazines often require cyclization of cyanuric chloride, whereas pyridazines are synthesized via condensation or coupling reactions .

3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine

- Core Structure : Imidazopyridazine fused ring vs. pyridazine.

- Substituents : Sulfinyl and sulfonyl groups introduce polarity and hydrogen-bonding capacity.

- Biological Application : This class shows antimalarial activity, highlighting the role of -CF₃-like electron-withdrawing groups in targeting parasitic enzymes .

6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

- Core Heterocycle : Pyrido[3,2-d]pyrimidine vs. pyridazine.

- Substituents : Chlorine at position 6 and 4-fluorophenyl at position 4.

- Electronic Profile : Chlorine and fluorine are electron-withdrawing but less lipophilic than -CF₃.

- Synthesis : Requires nucleophilic aromatic substitution, differing from pyridazine coupling methods .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

- Antileukemic Potential: Triazine analogs with -CF₃ exhibit IC₅₀ values in the low micromolar range, suggesting the -CF₃ group enhances target binding in cancer models .

- Antimalarial Applications: Imidazopyridazines with sulfone/sulfoxide groups show nanomolar efficacy, indicating that electron-withdrawing groups (-CF₃, -SO₂) optimize parasitic enzyme inhibition .

- Metabolic Challenges : The discontinuation of this compound may reflect poor solubility or off-target effects, a common issue with highly lipophilic -CF₃ compounds .

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiangiogenic properties, supported by various studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound contains:

- A pyridazine ring

- A phenyl group substituted with a trifluoromethyl group

These structural features contribute to its unique biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis in breast cancer cells (e.g., MDA-MB-231 and T-47D) through mechanisms involving cell cycle arrest at the G2/M phase and increased sub-G1 phase populations .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis via G2/M arrest |

| T-47D | 4.5 | Increased sub-G1 population |

| HT-29 (Colon) | 6.0 | Cytotoxic effects observed |

2. Antiangiogenic Properties

The compound has demonstrated antiangiogenic activity, which is crucial for cancer therapy as it inhibits the formation of new blood vessels necessary for tumor growth. Studies suggest that it interferes with vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing angiogenesis in tumor environments.

3. Antibacterial Activity

Preliminary studies have suggested that this compound possesses antibacterial properties against Gram-positive bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition:

The compound interacts with key enzymes involved in cell signaling pathways, leading to modulation of cellular functions such as proliferation and apoptosis.

2. Cell Cycle Regulation:

It induces cell cycle arrest at specific phases, particularly G2/M, which is critical in preventing cancer cell division .

3. Apoptosis Induction:

The compound triggers apoptotic pathways in cancer cells, evidenced by increased Annexin V positive cells in flow cytometry assays .

Case Studies

Several studies have investigated the efficacy of this compound:

-

In Vitro Studies:

In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in viability, particularly notable in breast and colon cancer cells . -

In Vivo Models:

Animal models treated with the compound showed significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent .

Q & A

Q. Basic

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and amine signals (δ 5.0–6.0 ppm). Trifluoromethyl groups appear as singlets in ¹⁹F NMR .

- LCMS/APCI+ : Confirm molecular weight (e.g., m/z 427.1 for analogs) and purity (>95%) .

- HPLC : Reverse-phase columns (C18) with MeCN/water gradients assess retention time (e.g., 1.23–3.4 min) .

- DSC : Determines melting points and thermal stability .

How can researchers address discrepancies in reported biological activities of pyridazin-3-amine derivatives across studies?

Advanced

Discrepancies may arise from structural variations, assay conditions, or purity. Methodological approaches include:

- Structural Modifications : Compare trifluoromethyl analogs with chloro/methyl derivatives to assess substituent effects on target binding .

- Purity Validation : Use HPLC (>98% purity) to exclude confounding impurities .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) .

- Meta-Analysis : Cross-reference IC₅₀ values from multiple sources to identify outliers .

What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., kinases, GPCRs). Focus on hydrogen bonds with the amine group and hydrophobic contacts with the trifluoromethylphenyl moiety .

- 3D-QSAR : Build models using CoMFA/CoMSIA to correlate substituent electronic properties (e.g., logP, Hammett constants) with activity .

- MD Simulations : Assess binding stability over time (≥50 ns trajectories) .

How does the solubility of pyridazin-3-amine derivatives vary with solvent choice, and what models predict this behavior?

Advanced

Solubility in organic solvents (e.g., methanol, ethyl acetate) increases with temperature (288–333 K). Key findings:

- Apelblat Equation : Accurately correlates solubility with temperature (RMSD <1.58%) .

- Wilson Model : Predicts activity coefficients and dissolution thermodynamics (ΔH, ΔS) .

- LogP : Experimental logP values (e.g., ~2.5 for analogs) guide solvent selection for formulations .

How does the trifluoromethyl group influence the compound’s bioactivity compared to other substituents?

Advanced

The -CF₃ group enhances:

- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 .

- Lipophilicity : Improves membrane permeability (logP increase ~0.5 vs. -Cl/-CH₃) .

- Electron-Withdrawing Effects : Strengthens hydrogen bonding with target residues (e.g., kinase ATP pockets) .

Comparative studies show -CF₃ analogs exhibit 2–5x higher potency than -Cl derivatives in antiproliferative assays .

What strategies are effective for resolving stereochemical challenges in pyridazin-3-amine derivatives?

Q. Advanced

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- X-ray Crystallography : Resolve absolute configuration (e.g., SHELXL refinement) .

- Circular Dichroism (CD) : Confirm stereochemistry of amine-bearing centers .

How can researchers design derivatives to mitigate hERG channel inhibition while retaining target activity?

Q. Advanced

- Structural Simplification : Remove basic amines to reduce cation-π interactions with hERG .

- SAR Studies : Introduce polar groups (e.g., sulfonamides) to decrease lipophilicity (clogP <3) .

- Patch-Clamp Assays : Validate hERG inhibition (IC₅₀ >10 μM) early in optimization .

What are the key considerations for scaling up synthesis from lab to pilot scale?

Q. Advanced

- Continuous Flow Reactors : Improve yield and safety for exothermic steps (e.g., nitration) .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Process Analytics : In-line PAT tools (e.g., FTIR) monitor reaction progress .

How can bioisosteric replacement optimize the pharmacokinetic profile of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.